![molecular formula C19H28N2O5 B296651 1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)
1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide, also known as TEPC or TEP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide's mechanism of action is mainly attributed to its ability to selectively bind to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes. This compound's binding to the sigma-1 receptor results in the modulation of various signaling pathways, including calcium signaling, ion channel activity, and neurotransmitter release. This compound's modulation of these pathways can lead to various physiological and pathological effects, depending on the cell type and context.
Biochemical and Physiological Effects:
This compound's biochemical and physiological effects depend on the cell type and context. In neurons, this compound has been shown to modulate calcium signaling and neurotransmitter release, which can affect synaptic transmission and plasticity. In cancer cells, this compound has been shown to inhibit cell growth and proliferation, induce apoptosis, and modulate various signaling pathways involved in cancer cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide's selective binding to the sigma-1 receptor makes it a potential tool for studying the receptor's physiological and pathological functions. However, this compound's limitations include its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to this compound's concentration and solvent choice when conducting lab experiments.
Zukünftige Richtungen
1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide's potential applications in various fields make it a promising compound for future research. Some future directions for this compound research include:
1. Further investigating this compound's mechanism of action in cancer cells and identifying specific signaling pathways that are targeted by this compound.
2. Developing this compound derivatives with improved solubility and potency for drug discovery.
3. Investigating this compound's potential applications in other fields such as immunology and infectious diseases.
4. Studying the physiological and pathological functions of the sigma-1 receptor in various cell types and tissues using this compound as a tool.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound's selective binding to the sigma-1 receptor makes it a potential tool for studying the receptor's physiological and pathological functions. Future research on this compound may lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide can be synthesized by reacting 3,4,5-triethoxybenzoyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white solid with a melting point of 114-116°C.
Wissenschaftliche Forschungsanwendungen
1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to act as a selective antagonist of the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium signaling, ion channel activity, and neurotransmitter release. This compound's ability to selectively target the sigma-1 receptor makes it a potential tool for studying the receptor's physiological and pathological functions.
In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound's mechanism of action in cancer cells is still under investigation, but it has been suggested that it may target multiple signaling pathways involved in cancer cell survival and proliferation.
In drug discovery, this compound has been used as a starting point for the development of new compounds with potential therapeutic applications. For example, this compound derivatives have been synthesized and tested for their activity against various diseases such as Alzheimer's disease, depression, and chronic pain.
Eigenschaften
Molekularformel |
C19H28N2O5 |
---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
1-(3,4,5-triethoxybenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H28N2O5/c1-4-24-15-11-14(12-16(25-5-2)17(15)26-6-3)19(23)21-9-7-13(8-10-21)18(20)22/h11-13H,4-10H2,1-3H3,(H2,20,22) |
InChI-Schlüssel |
RUXCKMAPXKRZHU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)C(=O)N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.